Diiodoacetylene
CAS No.: 624-74-8
Cat. No.: VC18417261
Molecular Formula: C2I2
Molecular Weight: 277.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624-74-8 |
|---|---|
| Molecular Formula | C2I2 |
| Molecular Weight | 277.83 g/mol |
| IUPAC Name | 1,2-diiodoethyne |
| Standard InChI | InChI=1S/C2I2/c3-1-2-4 |
| Standard InChI Key | XANKMCMFEJCODV-UHFFFAOYSA-N |
| Canonical SMILES | C(#CI)I |
Introduction
Structural and Synthetic Foundations of Diiodoacetylene
Molecular Architecture
X-ray crystallographic studies confirm that diiodoacetylene adopts a linear geometry, with iodine atoms symmetrically bonded to a central carbon-carbon triple bond . The I−C bond length measures approximately 2.03 Å, characteristic of strong covalent interactions, while the C≡C bond maintains a typical length of 1.20 Å . This structural rigidity contributes to its volatility and propensity for halogen bonding, as the iodine atoms present accessible σ-holes for non-covalent interactions .
Synthesis Protocols
Two primary methods dominate diiodoacetylene production:
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Trimethylsilylacetylene Iodination: Treatment of trimethylsilylacetylene with iodine in dichloromethane yields diiodoacetylene alongside trimethylsilyl iodide byproducts . This method prioritizes controlled reaction conditions to prevent premature decomposition.
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Hypochlorite-Mediated Synthesis: Aqueous potassium iodide reacts with acetylene gas (generated from calcium carbide) under sodium hypochlorite addition, producing diiodoacetylene via unstable hypoiodite intermediates . The reaction proceeds through three stages:
Yields approach 88% when hypoiodite decomposition pathways are minimized .
Physicochemical Properties
Thermal and Mechanical Stability
Diiodoacetylene decomposes explosively at temperatures exceeding 80°C, with shock, friction, or rapid heating triggering detonation . Comparative analysis with other dihaloacetylenes reveals its relative stability:
| Property | Diiodoacetylene | Dichloroacetylene | Dibromoacetylene |
|---|---|---|---|
| Decomposition Temp (°C) | 80 | -30 | 25 |
| Volatility | Moderate | High | Moderate |
| Impact Sensitivity | High | Extreme | Extreme |
Spectroscopic Characteristics
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Raman Spectroscopy: Strong absorption at 2100 cm⁻¹ confirms the C≡C stretching mode .
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UV-Vis: Absorption maxima at 285 nm and 320 nm correlate with π→π* transitions in the iodinated triple bond system .
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NMR: Due to paramagnetic iodine effects, NMR signals broaden significantly, complicating structural analysis .
Thermochemical Profile
The ATcT thermochemical network reports the gas-phase enthalpy of formation () for diiodoacetylene as . Key correlated species influencing this value include iodine monoxide (IO) and acetylene derivatives, with covariance matrix analysis revealing strong anti-correlation () with iodobenzene formation energetics .
Halogen Bonding and σ-Hole Interactions
As a prototypical halogen bond donor, diiodoacetylene engages in directional interactions with Lewis bases through its iodine σ-holes . Computational studies quantify the σ-hole potentials at +25 kcal/mol for each iodine, enabling strong binding to electron-rich species like amines and carboxylates . This behavior underpins its role in:
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Supramolecular Assembly: Directing crystalline packing via I···N and I···O interactions .
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Reactivity Modulation: Polarizing substrates in metal-free coupling reactions, mimicking transition metal catalysis .
| Hazard Parameter | Specification |
|---|---|
| Transport Classification | Prohibited |
| Storage Temperature | < -20°C (dark conditions) |
| Decontamination | Ethanol wash followed by NaHCO₃ neutralization |
Explosive decomposition products include iodine vapors and carbonaceous residues, necessitating negative-pressure fume hoods and blast shields during manipulation .
Applications and Research Frontiers
While its instability limits industrial use, diiodoacetylene serves critical roles in:
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